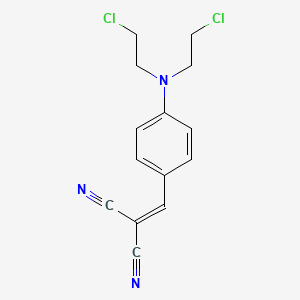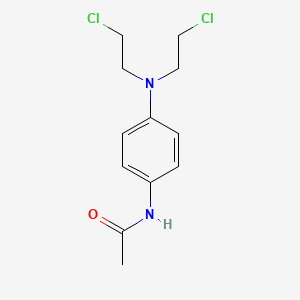
4'-(Bis(2-chloroethyl)amino)acetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide is a chemical compound known for its significant applications in medicinal chemistry, particularly in cancer treatment. This compound is a derivative of nitrogen mustard, a class of compounds known for their alkylating properties, which can interfere with DNA replication and transcription in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide typically involves the reaction of 4-nitroacetanilide with bis(2-chloroethyl)amine. The process includes the following steps:
Nitration: 4-acetanilide is nitrated to form 4-nitroacetanilide.
Reduction: The nitro group is reduced to an amino group, yielding 4-aminoacetanilide.
Alkylation: 4-aminoacetanilide is then alkylated with bis(2-chloroethyl)amine to produce N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide undergoes several types of chemical reactions, including:
Alkylation: The compound can alkylate DNA, leading to cross-linking and strand breaks.
Hydrolysis: It can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical structure and reactivity.
Common Reagents and Conditions
Alkylation: Common reagents include bis(2-chloroethyl)amine and other alkylating agents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
The major products formed from these reactions include various derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying alkylation reactions.
Biology: Employed in studies of DNA damage and repair mechanisms.
Medicine: Utilized in the development of chemotherapeutic agents for cancer treatment, particularly for its ability to alkylate DNA and inhibit cell proliferation.
Industry: Applied in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The primary mechanism of action of N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide involves its alkylating properties. The compound forms covalent bonds with DNA, leading to cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately causing cell death. The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair.
Comparison with Similar Compounds
N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide is similar to other nitrogen mustard compounds, such as chlorambucil and melphalan. it is unique in its specific structure and reactivity, which confer distinct pharmacological properties. Similar compounds include:
Chlorambucil: Used in the treatment of chronic lymphocytic leukemia.
Melphalan: Employed in the treatment of multiple myeloma and ovarian cancer.
Cyclophosphamide: A widely used chemotherapeutic agent with broad applications in cancer treatment.
N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide stands out due to its specific alkylating activity and its potential for targeted cancer therapy.
Properties
CAS No. |
1215-16-3 |
|---|---|
Molecular Formula |
C12H16Cl2N2O |
Molecular Weight |
275.17 g/mol |
IUPAC Name |
N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C12H16Cl2N2O/c1-10(17)15-11-2-4-12(5-3-11)16(8-6-13)9-7-14/h2-5H,6-9H2,1H3,(H,15,17) |
InChI Key |
KKJPUHZODXVLPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![16-chloro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13743484.png)
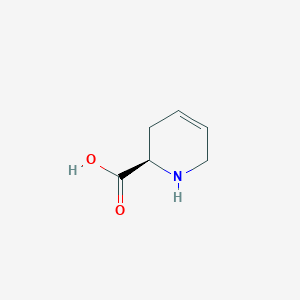
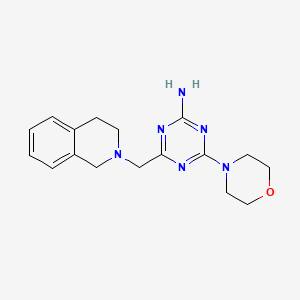

![Bicyclo[3.2.0]hept-6-en-3-one](/img/structure/B13743492.png)


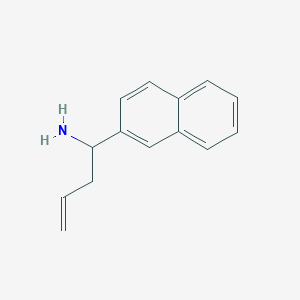
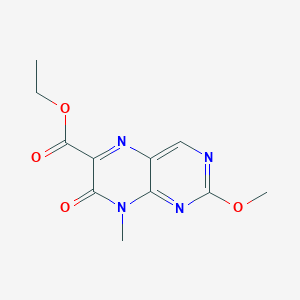
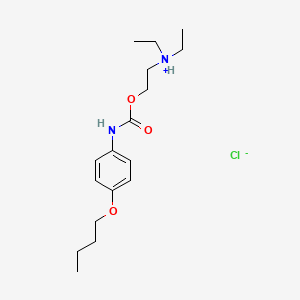
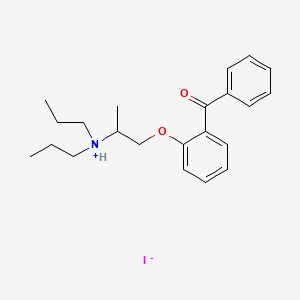
![tert-butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate](/img/structure/B13743527.png)
